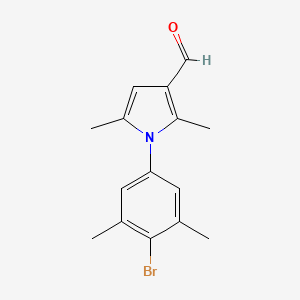

1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

説明

This compound features a pyrrole ring substituted at position 1 with a 4-bromo-3,5-dimethylphenyl group, a carbaldehyde group at position 3, and methyl groups at positions 2 and 5. The bromine atom on the phenyl ring introduces electron-withdrawing effects, while the methyl groups contribute steric bulk and electron-donating properties.

特性

IUPAC Name |

1-(4-bromo-3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-9-5-14(6-10(2)15(9)16)17-11(3)7-13(8-18)12(17)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUVUDSNMJATFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)N2C(=CC(=C2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3,5-dimethylphenyl derivatives followed by the formation of the pyrrole ring through cyclization reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often employ catalysts and specific reaction conditions to enhance efficiency and selectivity .

化学反応の分析

1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Overview

1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen, and is notable for its potential applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Studies have shown that pyrrole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the brominated phenyl group may enhance this activity through increased lipophilicity and interaction with microbial membranes .

- Anticancer Activity : Research indicates that pyrrole-based compounds can inhibit cancer cell proliferation. The unique structure of 1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde allows it to interact with cellular targets involved in tumor growth .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : Its reactive aldehyde functional group allows for further derivatization, enabling the formation of more complex organic compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Material Science

The compound's unique electronic properties make it suitable for applications in:

- Dye and Pigment Production : Due to its vibrant color properties attributed to the conjugated system within the pyrrole ring, it can be used in the formulation of dyes and pigments for textiles and coatings .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrrole derivatives, including 1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring could enhance activity levels, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Further research is needed to explore its efficacy in vivo and its potential as a chemotherapeutic agent .

作用機序

The mechanism by which 1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The brominated phenyl group and the pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

1-(4-Bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 426224-62-6)

- Key Differences : The phenyl ring substitutes bromine at position 4 and chlorine at position 3 (vs. methyl in the target compound).

- However, steric hindrance is reduced compared to the target compound’s 3,5-dimethyl groups.

- Molecular Formula: C₁₃H₁₁BrClNO (MW 312.59) .

1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7)

- Key Differences : The phenyl ring has an isopropyl group at position 4 instead of bromine.

- Implications : The isopropyl group increases lipophilicity and steric bulk, which may reduce solubility in polar solvents but improve permeability in biological systems.

- Molecular Formula: C₁₇H₁₉NO (MW 253.34) .

Extended Aromatic Systems

1-(4-Bromonaphthalen-1-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 347331-95-7)

- Key Differences : A naphthalene group replaces the phenyl ring.

- Implications : The extended aromatic system enhances UV absorption and molecular weight (328.2 g/mol). Predicted properties include a boiling point of 473.6°C and density of 1.36 g/cm³, suggesting lower volatility and higher rigidity compared to phenyl analogs .

Functional Group Variations

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 120935-94-6)

- Key Differences : The carbaldehyde group is replaced by a methyl ester.

- Implications : The ester group reduces electrophilicity, making the compound less reactive in nucleophilic additions but more stable under acidic conditions.

- Molecular Formula: C₉H₁₀BrNO₂ (similarity score: 0.72 to the target compound) .

Data Table: Structural and Physical Properties

Research Findings and Implications

Electronic Effects : Bromine in the target compound and its analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from methyl groups may slow kinetics compared to less bulky derivatives like the chloro-substituted analog .

Solubility Trends : Naphthalene-substituted analogs (e.g., CAS 347331-95-7) exhibit lower solubility in aqueous media due to increased hydrophobicity, whereas isopropyl derivatives (e.g., CAS 872136-15-7) may show improved membrane permeability .

Reactivity : The carbaldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation), unlike esterified analogs (e.g., CAS 120935-94-6), which are more stable but less versatile .

生物活性

1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C15H16BrN and a molecular weight of 340.64 g/mol. Its structure features a pyrrole ring substituted with a bromoaryl group, which is significant for its biological activity. The presence of bromine and dimethyl groups may enhance the lipophilicity and reactivity of the compound, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity can be attributed to the structural features that allow for interactions with specific biomolecules.

Anticancer Activity

Several studies have documented the anticancer potential of pyrrole derivatives. For instance:

- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves induction of apoptosis through modulation of apoptotic pathways.

- Case Study : A study demonstrated that a related pyrrole derivative significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the low micromolar range. This suggests that modifications in the pyrrole structure can lead to enhanced anticancer efficacy.

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties:

- In vitro Evaluation : Compounds similar to 1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde showed effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances their activity by increasing membrane permeability.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties due to the modulation of inflammatory mediators:

- Mechanism : Compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Substituents : The position and nature of substituents on the pyrrole ring significantly influence biological activity. For example, the presence of bromine at the para position enhances cytotoxicity.

- Dimethyl Groups : The dimethyl substitutions appear to increase lipophilicity, which may improve cellular uptake.

Data Table: Biological Activities of Similar Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Bromo-3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

A plausible route involves Knoevenagel condensation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromophenyl group. For example:

- Step 1 : Synthesize the pyrrole core via Paal-Knorr cyclization using 2,5-dimethylpyrrole derivatives.

- Step 2 : Introduce the 4-bromo-3,5-dimethylphenyl group via coupling reactions.

- Step 3 : Formylate the pyrrole ring at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF).

Similar strategies are employed for chlorophenyl analogs . Optimize reaction conditions (e.g., temperature, catalyst loading) to mitigate side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : The aldehyde proton typically appears at δ 9.5–10.5 ppm. Bromine substituents deshield adjacent aromatic protons (δ 7.2–7.8 ppm). Compare with data for 1-(4-chlorophenyl) analogs (e.g., δ 7.4–7.6 ppm for aromatic protons) .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde C=O stretch. Pyrrole C-H stretches appear at ~3100 cm⁻¹ .

- X-ray crystallography (if crystalline) provides definitive structural validation, as seen in related pyrrole derivatives .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep in a dry, corrosion-resistant container under inert gas to prevent aldehyde oxidation .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability risks (common in aldehydes) .

- Waste disposal : Neutralize aldehydes with bisulfite solutions before disposal .

Advanced Research Questions

Q. How can researchers address low yields during the coupling step of the bromophenyl group?

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for enhanced reactivity.

- Solvent optimization : Use toluene/ethanol mixtures (3:1) to improve solubility of brominated intermediates .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate unreacted starting materials.

Q. What mechanistic insights explain the electronic effects of the bromine substituent on reactivity?

- The bromine atom acts as a strong electron-withdrawing group, activating the phenyl ring toward nucleophilic substitution. This can be quantified via Hammett constants (σₚ ≈ 0.23 for Br).

- Computational studies (DFT) reveal altered electron density at the aldehyde group, affecting its nucleophilicity in subsequent reactions .

Q. How does this compound’s structure influence its potential bioactivity?

- The bromophenyl group enhances lipophilicity, improving membrane permeability.

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) using analogues with similar substituents as benchmarks (IC₅₀ values reported for brominated pyrazoles: ~5–20 μM) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。